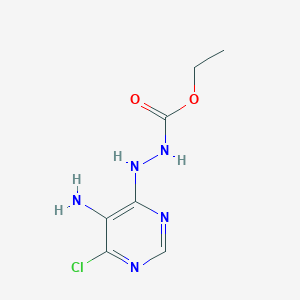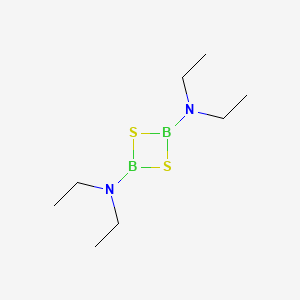
CID 71354735
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71354735 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
The synthesis of CID 71354735 involves specific synthetic routes and reaction conditions. One common method includes the use of 5-bromoindole as an initial raw material, followed by a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
CID 71354735 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound .
Scientific Research Applications
CID 71354735 has a wide range of scientific research applications In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies In biology, it is employed in the investigation of cellular processes and molecular interactionsAdditionally, in industry, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71354735 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
CID 71354735 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. For instance, compounds with similar functional groups or molecular frameworks may exhibit analogous properties and applications. this compound stands out due to its specific reactivity and potential for diverse applications in scientific research .
Properties
CAS No. |
12402-19-6 |
|---|---|
Molecular Formula |
PbPd3 |
Molecular Weight |
526 g/mol |
InChI |
InChI=1S/Pb.3Pd |
InChI Key |
AYASVAILDHFGFZ-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)

![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)




![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)

![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)
